molecular formula C21H15N3O2 B12043460 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one CAS No. 324546-55-6

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

Cat. No.: B12043460
CAS No.: 324546-55-6
M. Wt: 341.4 g/mol
InChI Key: RYEITHUULOHSPB-HYARGMPZSA-N
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Description

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: is a heterocyclic compound with an indole scaffold. The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless substance with a specific odor. This compound plays a crucial role in the synthesis of various drug molecules and natural products.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one . One common approach involves the condensation of 3-phenylindolin-2-one with 3-phenoxybenzaldehyde hydrazone. The reaction proceeds under suitable conditions to yield the desired product.

Reaction Conditions:: The reaction typically occurs in a solvent (such as ethanol or dimethyl sulfoxide) with an acid catalyst (e.g., acetic acid). Heating the reaction mixture facilitates the formation of the hydrazone linkage.

Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.

Chemical Reactions Analysis

Reactivity::

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:

  • Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
  • Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
  • Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
Common Reagents and Conditions::
  • Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
  • Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
  • Reduction: Catalytic hydrogenation or metal hydrides.
  • Substitution: Nucleophiles such as amines or alkoxides.

Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: has diverse applications:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Used in the development of novel materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

While 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is unique due to its specific substituents, it shares similarities with other indole derivatives. Notable related compounds include tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic indole-based drugs.

Properties

CAS No.

324546-55-6

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one

InChI

InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+

InChI Key

RYEITHUULOHSPB-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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